molecular formula C11H13Cl2N B11742482 1-(2,5-Dichlorophenyl)cyclobutanemethanamine

1-(2,5-Dichlorophenyl)cyclobutanemethanamine

Cat. No.: B11742482
M. Wt: 230.13 g/mol
InChI Key: RBQBJSZMCMDSLU-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C11H13Cl2N and a molecular weight of 230.13 g/mol It is characterized by the presence of a cyclobutane ring attached to a methanamine group, with two chlorine atoms substituted at the 2 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)cyclobutanemethanamine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,5-dichlorobenzene as the starting material.

    Attachment of the Methanamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts like palladium or rhodium to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents like toluene or dichloromethane to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclobutanemethanamine derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)cyclobutanemethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as the G-protein coupled receptor pathway or the MAPK/ERK pathway.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)cyclobutanemethanamine: Similar structure with chlorine atoms at the 2 and 4 positions.

    1-(3,5-Dichlorophenyl)cyclobutanemethanamine: Chlorine atoms at the 3 and 5 positions.

Uniqueness

1-(2,5-Dichlorophenyl)cyclobutanemethanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

[1-(2,5-dichlorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13Cl2N/c12-8-2-3-10(13)9(6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2

InChI Key

RBQBJSZMCMDSLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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